o-Cresol-13C6
Description
Fundamental Principles and Applications of Carbon-13 Isotopic Enrichment in Research
Carbon-13 (¹³C) is a stable isotope of carbon that accounts for about 1.1% of all natural carbon. moravek.comchemlin.org Its unique nuclear magnetic resonance (NMR) properties, stemming from its odd number of neutrons, make it detectable by NMR and mass spectrometry (MS). moravek.com This characteristic allows researchers to follow the path of ¹³C-labeled compounds in real-time. moravek.comnih.gov
The principle of ¹³C isotopic enrichment involves synthesizing a compound where one or more ¹²C atoms are replaced by ¹³C atoms. alfa-chemistry.comchemlin.org These labeled compounds are then introduced into a biological or chemical system. alfa-chemistry.com Analytical techniques like MS and NMR spectroscopy are used to detect the ¹³C-labeled molecules and their products, providing detailed insights into reaction mechanisms, metabolic fluxes, and the structure of complex molecules. alfa-chemistry.commoravek.comontosight.ai This technique is widely used in drug development to study how drugs are metabolized and to assess their effectiveness and potential toxicity. alfa-chemistry.comsymeres.com It is also crucial in metabolic research to understand diseases like cancer and diabetes. alfa-chemistry.com
Overview of o-Cresol-13C6 as a Specialized Compound in Contemporary Research Initiatives
This compound is a specialized, isotopically labeled form of o-cresol (B1677501) where all six carbon atoms in the benzene (B151609) ring are replaced with the ¹³C isotope. lgcstandards.compharmaffiliates.comschd-shimadzu.com This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry. irsst.qc.cacerilliant.com Internal standards are essential for correcting variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. cerilliant.com
One of the primary applications of this compound is in the biomonitoring of toluene (B28343) exposure. irsst.qc.ca Toluene, a common industrial solvent, is metabolized in the body to o-cresol, which is then excreted in the urine. irsst.qc.canih.gov By using this compound as an internal standard in methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers can accurately quantify the levels of o-cresol in urine, providing a reliable measure of an individual's exposure to toluene. irsst.qc.canih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | ¹³C₆H₈O |
| Molecular Weight | 114.09 g/mol |
| Unlabeled CAS Number | 95-48-7 |
| Isotopic Enrichment | >99% ¹³C |
| Purity | >98% |
Data sourced from multiple chemical suppliers. schd-shimadzu.comschd-shimadzu.com
The use of this compound and other stable isotope-labeled compounds continues to be a cornerstone of modern analytical and biomedical research, enabling scientists to ask and answer increasingly complex questions about the world around us.
Properties
Molecular Formula |
C¹³C₆H₈O |
|---|---|
Molecular Weight |
114.09 |
Synonyms |
1-Hydroxy-2-methylbenzene-13C6; 1-Methyl-2-hydroxybenzene-13C6; 2-Cresol-13C6; 2-Hydroxytoluene-13C6; 2-Methylphenol-13C6; NSC 23076-13C6; NSC 36809-13C6; o-Cresylic Acid-13C6; o-Hydroxytoluene-13C6; o-Methylphenol-13C6; o-Methylphenylol-13C6; o-Oxyt |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Strategies for O Cresol 13c6
Methodologies for Directed Carbon-13 Labeling within Aromatic Systems
The precise placement of carbon-13 isotopes within an aromatic ring is a synthetic challenge that requires specialized methodologies. These strategies are crucial for creating specifically labeled internal standards and for mechanistic studies.
One prominent approach involves a [5+1] cyclization reaction to construct the phenolic ring with a 13C-labeled carbon at the ipso-position. chemrxiv.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, after a lithium-halogen exchange, reacts with a 13C-labeled carbonate ester, such as dibenzyl carbonate, to form the 1-13C labeled phenol (B47542). chemrxiv.org This strategy has been successfully applied to synthesize a variety of phenols with different substitutions. chemrxiv.org
Another general strategy for producing cresols involves the methylation of phenol using methanol (B129727). hmdb.ca This reaction can be catalyzed by various solid acids, such as zeolites (e.g., HZSM-5) or metal oxides. dicp.ac.cn To produce o-Cresol-13C6, this would necessitate the use of 13C-labeled phenol or 13C-labeled methanol. Biosynthetic approaches have also been explored, where microorganisms are fed with 13C-labeled glucose to produce a variety of 13C-labeled aromatic amino acids and other compounds. researchgate.net
Late-stage labeling techniques are also emerging as powerful tools. These methods aim to introduce the isotopic label in the final steps of a synthesis, which is particularly advantageous when working with radioactive isotopes like 14C but the principles can be applied to stable isotopes as well. acs.org
Specific Synthetic Routes for the Preparation of this compound
While a universally standard procedure for the synthesis of this compound is not extensively detailed in publicly available literature, established industrial methods for unlabeled o-cresol (B1677501) can be adapted using 13C-labeled starting materials.
A common industrial route is the alkylation of phenol with methanol. google.com To synthesize this compound, one could employ phenol-13C6 and unlabeled methanol, or unlabeled phenol and methanol-13C. The reaction is typically carried out at high temperatures (280-450 °C) over a catalyst, such as an alkaline Fe/Mg composite oxide. google.com
Another established method is the one-step hydroxylation of toluene (B28343). google.com Using toluene-13C6 as the starting material and an oxidant like hydrogen peroxide in the presence of a titanium-silicon molecular sieve catalyst, one can produce a mixture of cresol (B1669610) isomers, including this compound. google.com The reaction conditions are generally mild, and this method is considered environmentally friendly. google.com
The choice of synthetic route often depends on the desired labeling pattern and the availability of the 13C-labeled precursors.
Spectroscopic and Chromatographic Techniques for the Assessment of Isotopic Purity and Enrichment Levels
The confirmation of isotopic labeling and the determination of enrichment levels are critical steps in the characterization of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS) coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is the primary tool for this analysis. irsst.qc.canih.gov Mass spectrometry directly measures the mass-to-charge ratio of the molecule, allowing for the clear differentiation between the unlabeled o-cresol (C7H8O) and the 13C6-labeled version (13C6C1H8O). The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic enrichment. Tandem mass spectrometry (MS/MS) is often used to eliminate interferences and enhance sensitivity, making it the method of choice for many applications. irsst.qc.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic labeling. nih.gov 13C NMR spectroscopy provides detailed information about the carbon framework of the molecule. frontiersin.org The large chemical shift range of 13C NMR allows for the resolution of individual carbon atoms in the molecule, confirming the positions of the 13C labels. frontiersin.org While 1H NMR can also be used, the analysis of 13C-1H coupling constants can provide further evidence of labeling.
High-Performance Liquid Chromatography (HPLC) is frequently used for the purification and purity assessment of the final product. lgcstandards.com When coupled with a suitable detector, such as a UV or mass spectrometer detector, HPLC can separate the labeled cresol from any unreacted starting materials or byproducts. The purity is often reported as a percentage based on the peak area in the chromatogram. lgcstandards.com
The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended application as an internal standard or tracer. irsst.qc.canih.gov
Advanced Analytical Applications of O Cresol 13c6
Quantification Methodologies Employing o-Cresol-13C6 as an Internal Standard
The primary role of this compound is to act as an internal standard (IS) in isotope dilution mass spectrometry. Because it is chemically identical to the target analyte (o-cresol) but has a different mass due to the six ¹³C atoms, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. irsst.qc.caacs.org This allows it to effectively correct for analyte loss during sample preparation and for variations in instrument response. irsst.qc.ca
UPLC-MS/MS is a highly selective and sensitive technique for quantifying o-cresol (B1677501) in biological samples, with this compound being the internal standard of choice. irsst.qc.ca In a prominent application, a UPLC-MS/MS method was developed for the analysis of o-cresol in hydrolyzed human urine to assess toluene (B28343) exposure. irsst.qc.capolicycommons.net
The methodology involves adding a known amount of this compound to each urine sample before processing. irsst.qc.ca The analysis is typically performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. irsst.qc.ca This mode provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte (derivatized o-cresol) and the internal standard (derivatized this compound). irsst.qc.camdpi.com The use of tandem mass spectrometry is considered the method of choice as it eliminates most chromatographic interferences that can be present in complex matrices like hydrolyzed urine. irsst.qc.ca
Gas chromatography coupled with mass spectrometry (GC-MS) is another established technique for the determination of cresols in various samples. irsst.qc.cacdc.govwho.int However, when applied to biological matrices like urine, GC-MS methods can require rigorous sample preparation procedures that are sensitive to water and may suffer from interferences. irsst.qc.cacdc.gov
The use of a stable isotope-labeled internal standard such as this compound in a GC-MS method follows the same principle as in LC-MS: to correct for analytical variability. The internal standard is added to the sample prior to extraction and derivatization steps. cdc.govcdc.gov The mass spectrometer is then used to differentiate between the analyte and the heavier isotope-labeled standard, allowing for accurate quantification even if extraction recovery is incomplete or injection volumes vary. cdc.govepa.gov While effective, the development of UPLC-MS/MS methods has offered improvements in sensitivity and sample preparation simplicity over some traditional GC-MS approaches for this application. irsst.qc.ca
Effective chromatographic separation is critical for the accurate quantification of o-cresol, primarily due to the presence of its isobaric isomer, p-cresol (B1678582). irsst.qc.ca p-Cresol and o-cresol have identical masses and can produce confounding signals in the mass spectrometer if not chromatographically resolved. irsst.qc.ca Furthermore, p-cresol is often present in human urine at significantly higher concentrations than o-cresol, originating from gut microbial metabolism, which exacerbates the need for selective separation. irsst.qc.camdpi.com
Research has shown that reverse-phase chromatography using a phenyl-based column, such as a BEH Phenyl column, provides the necessary selectivity. irsst.qc.ca Phenyl columns facilitate separation not only through hydrophobic interactions but also through π-π interactions between the stationary phase and the aromatic analytes. shimadzu.commasontechnology.ie This additional interaction mechanism allows for the successful separation of the closely related cresol (B1669610) isomers. irsst.qc.cashimadzu.com
Method development has also focused on optimizing the mobile phase composition. In one study, it was found that using methanol (B129727) as the organic modifier in the mobile phase provided better chromatographic resolution between derivatized o-cresol and p-cresol compared to acetonitrile. irsst.qc.ca
The analysis of o-cresol in urine requires a multi-step sample preparation process. Since o-cresol is excreted primarily as glucuronide and sulfate (B86663) conjugates, a hydrolysis step is necessary to release the free form of the molecule. irsst.qc.canih.gov This is typically achieved by heating the urine sample with a strong acid, such as concentrated hydrochloric acid. irsst.qc.cacdc.gov
A key challenge in the LC-MS analysis of o-cresol is its poor ionization efficiency in common electrospray ionization (ESI) sources. irsst.qc.ca To overcome this and achieve the required sensitivity, a derivatization step is essential. irsst.qc.caresearchgate.net Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an effective derivatizing agent for phenols and amines. acs.orgrsc.orgnih.gov The reaction involves the hydroxyl group of o-cresol attacking the sulfonyl group of dansyl chloride, forming a derivative. irsst.qc.ca This derivatization has two major benefits: it adds a mass to the molecule and, more importantly, incorporates a tertiary amine group that is readily ionized in positive mode ESI, significantly enhancing the MS signal by 1 to 3 orders of magnitude. irsst.qc.caacs.orgresearchgate.net The derivatization reaction has been optimized to be rapid, with studies showing it can be completed in as little as three minutes at 60 °C. irsst.qc.ca
After hydrolysis and derivatization, the sample is typically diluted to minimize potential matrix effects before injection into the UPLC-MS/MS system. irsst.qc.ca
Optimization of Chromatographic Separation Techniques (e.g., Reverse-Phase Chromatography)
Rigorous Method Validation and Performance Characteristics in Analytical Research
Any quantitative analytical method must undergo rigorous validation to ensure its performance is suitable for its intended purpose. chromatographyonline.comresearchgate.net This involves assessing several key parameters to establish the method's reliability, accuracy, and precision. chromatographyonline.comeurachem.org
Method validation for the quantification of o-cresol using this compound as an internal standard has demonstrated the robustness of the UPLC-MS/MS approach. irsst.qc.ca
Linearity and Calibration Range: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net For the UPLC-MS/MS analysis of o-cresol, a dynamic range from 0.4 µM to 40 µM was established. irsst.qc.ca This range is sufficiently broad to cover expected concentrations in both the general population and in cases of occupational exposure. irsst.qc.ca Calibration curves constructed within this range consistently yielded coefficients of determination (R²) greater than 0.995, indicating excellent linearity. irsst.qc.ca
Sensitivity (LOD/LOQ): The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. chromatographyonline.com These limits are often determined based on the signal-to-noise (S/N) ratio, typically 3 for LOD and 10 for LOQ. irsst.qc.ca For the validated o-cresol method, the LOD was 0.06 µM and the LOQ was 0.21 µM. irsst.qc.ca This high sensitivity, made possible by the dansyl chloride derivatization, allows for the reliable measurement of o-cresol even at low exposure levels. irsst.qc.ca
The table below summarizes the performance characteristics from a validated UPLC-MS/MS method for o-cresol quantification using this compound. irsst.qc.ca
| Validation Parameter | Result | Reference |
|---|---|---|
| Dynamic Range | 0.4 µM - 40 µM | irsst.qc.ca |
| Linearity (R²) | > 0.995 | irsst.qc.ca |
| Limit of Detection (LOD) | 0.06 µM | irsst.qc.ca |
| Limit of Quantitation (LOQ) | 0.21 µM | irsst.qc.ca |
| Intraday Precision | 3.2% | irsst.qc.ca |
| Interday Precision | 4.4% | irsst.qc.ca |
| Accuracy | 99% | irsst.qc.ca |
Evaluation of Analytical Precision (Intraday and Interday Variability) and Accuracy
In quantitative analysis, precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to a known standard or true value. The use of this compound as an internal standard is fundamental to achieving high levels of both precision and accuracy in the quantification of o-cresol in biological samples. irsst.qc.ca
By adding a known amount of this compound to every sample, including calibrators and quality controls, analysts can correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. irsst.qc.ca This normalization is crucial for minimizing analytical variability.
Detailed research findings from the development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for o-cresol in human urine demonstrated the robustness conferred by using this compound. irsst.qc.ca The method showed excellent precision, with an intraday variability of 3.2% and an interday variability of 4.4%. irsst.qc.ca The accuracy of the method was established at 99% through the analysis of certified reference materials. irsst.qc.ca These results underscore the effectiveness of this compound in producing reliable and reproducible data across different analytical runs and on different days. irsst.qc.ca
Table 1: Analytical Precision and Accuracy of UPLC-MS/MS Method for o-Cresol using this compound
| Parameter | Value | Description |
|---|---|---|
| Intraday Precision (%CV) | 3.2% | The relative standard deviation of results from samples analyzed in a single run on the same day. irsst.qc.ca |
| Interday Precision (%CV) | 4.4% | The relative standard deviation of results from samples analyzed on multiple different days. irsst.qc.ca |
| Accuracy | 99% | The percentage agreement of measured values with certified reference material (ClinChek® urine controls). irsst.qc.ca |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. navy.mil The use of this compound is instrumental in achieving the low detection and quantification limits necessary for biomonitoring studies, where target analyte concentrations can be very low.
In the validated UPLC-MS/MS method, the LOD for o-cresol was determined to be 0.06 µM, and the LOQ was 0.21 µM. irsst.qc.ca These sensitive limits allow for the reliable measurement of o-cresol concentrations relevant to both the general population and occupationally exposed individuals, demonstrating that even low-level exposures can be accurately quantified. irsst.qc.ca The achievement of such low limits is significantly aided by the stable signal provided by the this compound internal standard, which helps in distinguishing the true analyte signal from the matrix background at trace levels.
Table 2: Detection and Quantification Limits for o-Cresol using UPLC-MS/MS
| Parameter | Value (µM) | Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.06 | The lowest concentration of o-cresol that can be reliably detected by the instrument. irsst.qc.ca |
| Limit of Quantification (LOQ) | 0.21 | The lowest concentration of o-cresol that can be accurately and precisely measured. irsst.qc.ca |
Mitigation of Matrix Effects and Interferences in Complex Samples
Complex biological samples like urine contain numerous endogenous compounds that can interfere with the analysis, causing signal suppression or enhancement. bastiaanse-communication.comuliege.be This phenomenon, known as the matrix effect, is a significant challenge in mass spectrometry-based assays as it can compromise the accuracy and reliability of the results. bastiaanse-communication.com
The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to compensate for matrix effects. nih.gov Because this compound is chemically identical to the analyte (o-cresol) and differs only in its mass, it co-elutes chromatographically and experiences the same matrix effects. irsst.qc.ca By calculating the ratio of the analyte's signal to the internal standard's signal, any signal suppression or enhancement is effectively canceled out. irsst.qc.ca
A specific interference challenge in o-cresol analysis is the presence of its isobaric isomer, p-cresol, which is often present in urine at much higher concentrations. irsst.qc.ca Since they have the same mass, they cannot be distinguished by the mass spectrometer alone. Therefore, effective chromatographic separation is essential. The analytical method development process involves optimizing the liquid chromatography conditions to ensure that o-cresol and p-cresol are fully separated before they enter the mass spectrometer, thereby mitigating this potential interference. irsst.qc.ca
Application in Biomarker Quantification Method Development
This compound plays a pivotal role in the development of robust and reliable analytical methods for biomarker quantification. Its use as an internal standard facilitates the creation of methods that meet the stringent validation requirements for clinical and toxicological testing, ensuring that the data generated is suitable for assessing human exposure to chemicals.
Development of Analytical Methods for Metabolite Biomarkers (e.g., o-Cresol as a Toluene Metabolite Biomarker)
A primary application of this compound is in methods designed to quantify o-cresol as a urinary biomarker of exposure to toluene. irsst.qc.casymbiosisonlinepublishing.com Toluene, a widely used industrial solvent, is metabolized in the body, with a small fraction being converted to o-cresol and excreted in the urine. oup.comcdc.gov Measuring urinary o-cresol provides a specific and reliable indicator of an individual's internal dose of toluene. symbiosisonlinepublishing.comnih.gov
The development of UPLC-MS/MS methods utilizing this compound has enabled highly accurate quantification of urinary o-cresol. irsst.qc.ca In such a method, urine samples are first treated to hydrolyze o-cresol conjugates, then a known quantity of this compound is added before extraction and analysis. irsst.qc.ca This approach ensures that any variability or loss during the sample preparation and analysis is accounted for, leading to a highly accurate measurement of the o-cresol concentration. This is critical for correctly assessing the extent of toluene exposure in individuals, whether through occupational or environmental sources. irsst.qc.cacdc.gov
Standardization of Analytical Procedures for Environmental and Occupational Exposure Assessment Methodologies
Standardization of analytical methods is essential for ensuring comparability and reliability of data across different laboratories and over time. This is particularly important for environmental and occupational exposure assessments, which inform public health policies and regulatory standards. researchgate.netaiha.org The use of this compound contributes significantly to the standardization of methods for toluene exposure monitoring.
By incorporating this compound as an internal standard, analytical procedures can be made more robust and less susceptible to variations in instrumentation or laboratory conditions. irsst.qc.ca This leads to the development of standardized methods, such as the one used by occupational health and safety practitioners in Québec, Canada, which provides consistent and reliable data for biomonitoring programs. irsst.qc.ca Regulatory and advisory bodies, like the American Conference of Governmental Industrial Hygienists (ACGIH), recommend o-cresol as a key biomarker for toluene. symbiosisonlinepublishing.com The availability of standardized, accurate analytical methods, made possible by tools like this compound, is fundamental to the implementation of these recommendations and the protection of worker health.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| o-Cresol |
| This compound |
| p-Cresol |
Mechanistic Investigations and Tracer Studies Utilizing O Cresol 13c6
Elucidation of Biotransformation Pathways in Non-Human Biological Systems
The use of o-Cresol-13C6 is fundamental in elucidating how non-human biological systems process and transform the pollutant o-cresol (B1677501). By tracing the journey of the ¹³C-labeled atoms, scientists can map metabolic pathways, identify novel metabolites, and understand the mechanisms of detoxification and degradation.
Microbial Degradation and Bioremediation Studies
Microbial breakdown is a primary route for the removal of o-cresol from contaminated environments. Various bacterial strains have demonstrated the ability to utilize o-cresol as a carbon source. mdpi.com Tracer studies using this compound are instrumental in confirming the metabolic pathways involved. For instance, in studies with Pseudomonas species, this compound can be used to follow the conversion of the labeled parent compound to key intermediates. nih.govbioinformation.net The primary pathway involves the hydroxylation of o-cresol to form 3-methylcatechol, a reaction catalyzed by phenol (B47542) hydroxylase. researchgate.net Subsequent cleavage of the aromatic ring generates intermediates that enter the central metabolic cycles.
By using this compound and analyzing samples with techniques like gas chromatography-mass spectrometry (GC-MS), researchers can unequivocally identify these ¹³C-labeled metabolites, confirming the proposed degradation route. researchgate.net Furthermore, tracing the ¹³C label into carbon dioxide (¹³CO₂) provides definitive proof of complete mineralization. researchgate.netnih.gov In nitrate-reducing bacterial cultures, this compound helps to track the compound's fate under anaerobic conditions, where the degradation pathways can differ. nih.govsci-hub.se
Such studies are crucial for optimizing bioremediation strategies, as they help in selecting the most efficient microbial strains and understanding the metabolic bottlenecks in the degradation process.
Table 1: Microbial Strains Involved in o-Cresol Degradation and Key Labeled Metabolites
| Microorganism | Degradation Condition | Key Enzyme | Potential ¹³C-Labeled Metabolites Tracked |
|---|---|---|---|
| Pseudomonas monteilii | Aerobic | Phenol Hydroxylase | [¹³C₆]-3-methylcatechol, ¹³CO₂ |
| Selenastrum capricornutum (Microalgae) | Aerobic, Photosynthetic | Not Specified | ¹³CO₂, ¹³C-Biomass |
| Nitrate-Reducing Bacteria Mix | Anaerobic (Nitrate-reducing) | Not Specified | ¹³C-Intermediates, ¹³CO₂ |
| Geobacter metallireducens | Anaerobic | p-cresol (B1678582) methylhydroxylase (analogous) | [¹³C₆]-3-methylcatechol, ¹³CO₂ |
Plant Metabolism and Xenobiotic Transformation Studies
Plants can absorb organic pollutants like o-cresol from the soil and atmosphere, subsequently metabolizing them through various detoxification pathways. researchgate.net The study of these processes, often termed phytoremediation, benefits significantly from the use of this compound. O-cresol is known to be toxic to plants, inhibiting seed germination and seedling growth in species like mustard (Brassica juncea). nih.govbioinformation.net
Using this compound allows researchers to trace the uptake, translocation, and fate of o-cresol within the plant. The typical xenobiotic metabolism in plants involves three phases: transformation, conjugation, and compartmentation. mdpi.com
Transformation: The o-cresol molecule is first functionalized, often by adding a hydroxyl group, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases.
Conjugation: The functionalized, ¹³C-labeled intermediate is then conjugated with endogenous molecules such as glucose or glutathione (B108866) to increase its water solubility and reduce toxicity. mdpi.com
Compartmentation: The resulting ¹³C-labeled conjugate is transported and sequestered in vacuoles or bound to the cell wall structure as a "bound residue."
By analyzing plant tissues for ¹³C-labeled compounds, scientists can identify these metabolites, quantify the extent of degradation versus sequestration, and assess the plant's efficiency in detoxifying o-cresol. d-nb.info This information is vital for selecting and engineering plant species for the effective remediation of cresol-contaminated sites.
Table 2: Impact of o-Cresol on Plant Germination and Role of Isotopic Tracing
| Plant Species | Observed Effect of o-Cresol | Application of this compound Tracer Study |
|---|---|---|
| Mustard (Brassica juncea) | Reduced germination percentage and seedling vigor. nih.gov | Quantify uptake rate, trace translocation to different tissues, and identify ¹³C-labeled detoxification products (e.g., glycoside conjugates). |
| Various Vegetable Crops | Sensitivity varies; okra and mustard are sensitive, while others like tomato and cucumber are more tolerant. nih.gov | Compare metabolic pathways between sensitive and tolerant species to understand the mechanisms of resistance. |
In Vitro Enzymatic Activity and Reaction Pathway Elucidation
Isolating specific enzymes and studying their activity in vitro provides a detailed understanding of the biochemical reactions underlying o-cresol degradation. The use of this compound in such assays offers unparalleled precision in elucidating reaction mechanisms and kinetics. When incubated with a purified enzyme, the transformation of the ¹³C-labeled substrate can be monitored over time to identify the direct products and any transient intermediates. osti.gov
For example, the initial step in the aerobic degradation of o-cresol is its oxidation to 3-methylcatechol. researchgate.net An in vitro assay using phenol hydroxylase and this compound would allow researchers to track the formation of ¹³C₆-3-methylcatechol, confirming the enzyme's specific activity and regioselectivity. researchgate.net Similarly, the enzymes responsible for the subsequent ring-cleavage of the ¹³C₆-3-methylcatechol can be identified and characterized. This approach helps to piece together the entire degradation pathway one step at a time and provides crucial data for kinetic modeling of the biotransformation process. researchgate.net
Tracing Environmental Fate and Degradation Processes in Abiotic Systems
Beyond biological systems, o-cresol undergoes transformation through abiotic processes in the environment. This compound is a powerful tool for studying these mechanisms by allowing for precise differentiation of the compound from its degradation products and from other chemicals in complex environmental samples.
Investigation of Photolytic and Hydrolytic Degradation Pathways
Photolysis, or degradation by light, is a significant abiotic fate process for o-cresol in the atmosphere and surface waters. nih.gov In the atmosphere, o-cresol vapor reacts with photochemically-produced hydroxyl radicals (•OH), leading to its degradation. nih.govcopernicus.org In aqueous systems, photolysis can occur directly through the absorption of UV light or indirectly through reactions with transient species like •OH radicals generated from other substances in the water. researchgate.netneptjournal.com
Tracer studies with this compound are advantageous for determining accurate photodegradation kinetics. By spiking an experimental system with the labeled compound, researchers can measure its disappearance rate without interference from other compounds that might be present, and they can identify the resulting ¹³C-labeled photoproducts, such as dihydroxy toluene (B28343) isomers or ring-cleavage products. copernicus.org This helps in building accurate environmental fate models.
Hydrolysis, the breakdown of a compound by reaction with water, is not considered a significant degradation pathway for o-cresol due to the stability of its chemical structure. oecd.org
Table 3: Abiotic Degradation of o-Cresol
| Process | Environmental Compartment | Key Reactant/Condition | Significance | Role of this compound |
|---|---|---|---|---|
| Photolysis (direct/indirect) | Atmosphere, Surface Water | UV light, Hydroxyl Radicals (•OH) | Major degradation pathway. nih.gov | Accurately measure degradation rates and identify ¹³C-labeled photoproducts. copernicus.org |
| Hydrolysis | Water, Soil | Water (H₂O) | Not an important fate process. oecd.org | Confirm the stability of the compound against hydrolysis. |
Adsorption, Desorption, and Transport Mechanism Studies in Environmental Matrices
The mobility of o-cresol in the environment is governed by its interaction with soil and sediment particles. Processes such as adsorption (binding to particles) and desorption (release from particles) control its concentration in groundwater and surface water. who.int The transport of o-cresol is further influenced by physical mechanisms like advection (movement with flowing water), dispersion, and diffusion. fiveable.mejawilliamsschool.caitrcweb.org
This compound is an ideal tracer for studying these transport phenomena. In laboratory column studies, soil spiked with this compound can be subjected to simulated rainfall to study leaching. By analyzing the leachate for the labeled compound, researchers can quantify its mobility and determine key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc). who.int These values are essential for predicting the likelihood of groundwater contamination. Using a labeled compound ensures that the measurements reflect the behavior of the added o-cresol, distinct from any pre-existing contamination in the soil matrix. This allows for the development and validation of more accurate environmental transport models. fao.org
Fundamental Studies on Organic Reaction Mechanisms and Kinetic Isotope Effects
The use of isotopically labeled compounds, such as this compound, is a powerful tool in the field of physical organic chemistry for elucidating the intricate details of reaction mechanisms. wikipedia.orgnih.gov By replacing one or more atoms in a reactant with their heavier isotopes, chemists can probe the nature of bond-breaking and bond-forming steps, identify rate-determining steps, and gain insights into the structure of transition states. wikipedia.orgprinceton.edu The primary method for these investigations is the study of kinetic isotope effects (KIEs).
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH).
KIE = kL / kH wikipedia.org
Changes in reaction rates are most significant when the relative change in mass is greatest. wikipedia.org For instance, substituting hydrogen (¹H) with deuterium (B1214612) (²H) doubles the atomic mass, leading to a substantial KIE. wikipedia.org The substitution of carbon-12 with carbon-13 results in a smaller, yet often measurable, effect. wikipedia.orgnih.gov These effects arise primarily from the differences in the zero-point vibrational energies of the bonds involving the different isotopes. princeton.edugmu.edu A bond to a heavier isotope has a lower zero-point energy, requiring more energy to reach the transition state, which typically results in a slower reaction rate. wikipedia.orggmu.edu
In the context of o-cresol, labeling the aromatic ring with ¹³C (this compound) allows for the investigation of reactions that directly involve the transformation of the benzene (B151609) ring.
Elucidating Reaction Pathways
Tracer studies utilizing this compound are instrumental in tracking the fate of the carbon atoms from the cresol (B1669610) molecule through complex reaction sequences. For example, in studies of the microbial degradation of phenolic compounds, using [ring-¹³C₆]phenylacetate, a related aromatic compound, allowed researchers to confirm the origin of carbon atoms in the resulting C6 compounds, thereby elucidating a novel catabolic pathway. researchgate.net Similarly, this compound can be employed to follow the transformation of the cresol ring in various chemical and biological processes.
One area where such tracer studies are particularly valuable is in understanding the atmospheric photooxidation of aromatic compounds like toluene, which leads to the formation of cresols as first-generation products. arxiv.org By using isotopically labeled precursors, scientists can trace the incorporation of the labeled carbon atoms into secondary organic aerosol (SOA) and other products, providing constraints on the reaction channels and mechanisms involved. arxiv.orgacs.org
Investigating Kinetic Isotope Effects
The study of KIEs with this compound can provide detailed information about the rate-determining step of a reaction. If the isotopic substitution of the carbon atoms in the aromatic ring leads to a significant change in the reaction rate (a primary KIE), it suggests that a bond to one of the labeled carbons is being broken or formed in the slowest step of the reaction. princeton.edu
Conversely, if the isotopic substitution has a smaller effect on the reaction rate (a secondary KIE), it implies that the labeled bonds are not directly involved in the rate-determining step but that there is a change in hybridization or hyperconjugation at the labeled positions during the reaction. princeton.edugmu.edu
For instance, in the hydroxylation of aromatic compounds, inverse isotope effects (where the heavier isotope reacts faster) have been observed. nih.gov An inverse KIE for hydroxylation at a deuterated carbon in toluene suggested a change in hybridization from sp² to sp³ in the transition state, consistent with the formation of an epoxide intermediate. nih.gov Similar studies using this compound could reveal analogous mechanistic details for reactions involving cresol.
The magnitude of the KIE can also offer insights into the structure of the transition state. princeton.edu A large primary KIE often indicates a symmetric transition state where the bond is half-broken, while smaller KIEs may suggest a transition state that resembles either the reactants or the products more closely. gmu.edu
Research Findings and Data
Detailed experimental data from studies specifically utilizing this compound for mechanistic and KIE investigations are often presented in specialized research literature. The following table illustrates the type of data that could be generated from such studies, comparing reaction rates and product distributions for the unlabeled and ¹³C-labeled o-cresol in a hypothetical oxidation reaction.
| Reactant | Rate Constant (k) (s⁻¹) | Product A Yield (%) | Product B Yield (%) | Kinetic Isotope Effect (kH/kD) |
| o-Cresol | 1.5 x 10⁻³ | 65 | 35 | \multirow{2}{*}{1.04} |
| o-Cresol-¹³C₆ | 1.44 x 10⁻³ | 63 | 37 | |
| This table is a hypothetical representation of data to illustrate the concept. |
In this hypothetical example, the KIE of 1.04, which is slightly greater than 1, would be classified as a small, normal primary KIE. wikipedia.org This could suggest that the C-C or C-O bonds within the aromatic ring are slightly weakened in the rate-determining step of the reaction. The slight difference in product yields could also provide clues about the influence of the isotopic substitution on the reaction pathway.
The analysis of isotope fractionation patterns in the degradation of cresols has been used to differentiate between various microbial degradation pathways. researchgate.netresearchgate.net For example, significant carbon isotope fractionation is observed in aerobic ring hydroxylation and anoxic side chain hydroxylation, while anoxic carboxylation reactions show smaller, less consistent fractionation. researchgate.net These findings highlight the sensitivity of KIEs to the specific reaction mechanism.
Role of O Cresol 13c6 in Certified Reference Materials and Quality Assurance
Development and Validation of Isotope-Dilution Mass Spectrometry (IDMS) Reference Methods
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and potential to serve as a primary reference method. epa.govenvcrm.com The principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as o-Cresol-13C6, to a sample. epa.gov This "isotope spike" equilibrates with the naturally occurring analyte (o-cresol) in the sample, altering the natural isotopic ratio. epa.gov By measuring this altered ratio with a mass spectrometer, the concentration of the analyte in the original sample can be calculated with high precision. epa.gov
A key advantage of IDMS is that the accuracy of the measurement is not compromised by the partial loss of the analyte after the spike and sample have been equilibrated. epa.gov This is because the measurement relies on the isotope ratio, which remains constant even if some of the analyte is lost during sample preparation or analysis. epa.gov This robustness makes IDMS, and by extension the use of this compound, invaluable for the development and validation of reference methods. These reference methods are crucial for establishing the "true" value of an analyte in a given matrix, which can then be used to assess the accuracy of other, more routine analytical methods. nephron.org
For instance, in a study developing a UPLC-MS/MS method for the quantification of o-cresol (B1677501) in human urine as a biomarker for toluene (B28343) exposure, this compound was used as the internal standard. irsst.qc.ca The method's accuracy was established at 99% using certified reference materials, demonstrating the effectiveness of the isotope dilution approach. irsst.qc.ca The calculated limit of detection (LOD) and limit of quantification (LOQ) for this method were 0.06 µM and 0.21 µM, respectively, with intraday and interday precision at 3.2% and 4.4%. irsst.qc.ca
Function as an Internal Standard in High-Throughput Analytical Platforms
In high-throughput analytical platforms, such as those used in metabolomics and clinical diagnostics, the use of a reliable internal standard is essential for accurate quantification. researchgate.netceu.es this compound serves this purpose effectively. irsst.qc.ca An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector, in this case, due to its different mass. It is added in a known concentration to all samples, calibrators, and quality controls.
The primary function of an internal standard like this compound is to correct for variations that can occur during sample preparation and analysis. These variations can include sample loss, injection volume differences, and matrix effects, where other components in the sample can suppress or enhance the analyte's signal. By monitoring the signal of the internal standard relative to the analyte, these variations can be normalized, leading to more accurate and precise results.
In the previously mentioned UPLC-MS/MS method for o-cresol in urine, a working solution of this compound was added to each sample before processing. irsst.qc.ca This allowed for the correction of any variability introduced during the hydrolysis and extraction steps, ensuring the reliability of the final concentration measurement. irsst.qc.ca The use of tandem mass spectrometry is particularly advantageous as it minimizes chromatographic interference from complex matrices like hydrolyzed urine. irsst.qc.ca
Standardization in Interlaboratory Comparability and Proficiency Testing Programs
The use of certified reference materials, including isotopically labeled standards like this compound, is fundamental to the success of these programs. accustandard.comaccustandard.comsigmaaldrich.com By providing a common reference point, these materials help to harmonize results across different laboratories, instruments, and methodologies. dergipark.org.tr When all participating laboratories use the same well-characterized internal standard, it reduces a significant source of variability, allowing for a more accurate assessment of each laboratory's proficiency. researchgate.net This is a requirement for accreditation under standards such as ISO/IEC 17025. eurachem.orgdergipark.org.trolfasense.com
Ensuring Analytical Rigor, Reproducibility, and Comparability of Research Data
The principles of analytical rigor and reproducibility are paramount in scientific research. unc.edu The use of this compound as an internal standard contributes significantly to achieving these goals. By providing a stable and reliable reference point within each analysis, it helps to ensure that results are accurate and can be replicated by other researchers. unc.edu
The comparability of research data from different studies is also enhanced. When multiple studies investigating, for example, toluene exposure, all use this compound as an internal standard for o-cresol quantification, their results can be more confidently compared and integrated. This is essential for building a robust body of scientific evidence. The use of well-documented and validated methods, including the specific details of the internal standards used, is a key component of ensuring the long-term value and impact of research findings. unc.edu
Emerging Research Avenues and Future Perspectives for O Cresol 13c6
Integration with Novel Analytical Technologies and Detection Platforms
The primary application of o-Cresol-13C6 is as an internal standard for the quantitative analysis of o-cresol (B1677501), particularly in biological matrices. irsst.qc.caresearchgate.net This is crucial for biomonitoring human exposure to toluene (B28343), as o-cresol is a urinary metabolite of this widely used solvent. irsst.qc.cairsst.qc.ca The development of highly sensitive analytical methods is essential for detecting low levels of exposure, and this compound is integral to the accuracy of these advanced techniques. irsst.qc.ca
A significant challenge in o-cresol analysis is its poor ionization efficiency in common analytical systems like electrospray ionization (ESI) mass spectrometry. irsst.qc.ca To overcome this, novel methods are being developed, such as derivatization. One innovative approach involves converting the volatile o-cresol molecule into a non-volatile, easily ionizable derivative using reagents like dansyl chloride. irsst.qc.cairsst.qc.ca This transformation dramatically enhances the signal intensity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. irsst.qc.caresearchgate.net In such methods, this compound serves as the ideal internal standard. Because it has nearly identical chemical and physical properties to the native analyte, it can be added at the beginning of sample preparation to account for variations in extraction efficiency, derivatization yield, and instrument response, ensuring highly accurate and precise quantification. irsst.qc.caresearchgate.net
Researchers have successfully developed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods using this derivatization strategy with this compound. irsst.qc.ca These methods demonstrate high sensitivity and are robust enough for routine monitoring of both occupational and environmental exposure to toluene. irsst.qc.caresearchgate.net
Table 1: Performance Characteristics of a UPLC-MS/MS Method for o-Cresol Analysis Using this compound This table presents data synthesized from a study on o-cresol quantification in human urine. irsst.qc.ca
| Parameter | Value | Description |
| Internal Standard | This compound | Used to correct for analytical variability. |
| Technique | UPLC-MS/MS with Dansyl Chloride Derivatization | A highly sensitive and selective analytical platform. |
| Limit of Detection (LOD) | 0.06 µM | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.21 µM | The lowest concentration of the analyte that can be accurately quantified. |
| Dynamic Range | 0.4 µM to 40 µM | The concentration range over which the method is accurate and precise. |
| Intraday Precision | 3.2% | The variation observed for measurements taken within the same day. |
| Interday Precision | 4.4% | The variation observed for measurements taken on different days. |
| Accuracy | 99% | The closeness of the measured value to the true value, established using certified reference materials. |
Potential in Advanced Environmental Monitoring and Contaminant Tracking Strategies
Beyond biomonitoring, this compound holds significant potential for advanced environmental monitoring. o-Cresol is an environmental contaminant found in air, water, and soil, originating from sources like industrial effluent, vehicle exhaust, and wood combustion. canada.caepa.gov Accurately measuring its concentration and tracking its movement in the environment is crucial for risk assessment and remediation.
The use of this compound is central to Isotope Dilution Analysis (IDA), a powerful technique for quantifying trace contaminants in complex environmental samples like industrial wastewater or soil extracts. who.int By "spiking" a sample with a known amount of this compound, analysts can overcome matrix effects that often interfere with quantification in other methods, leading to more reliable data on environmental contamination levels. inchem.org
Furthermore, there is a growing interest in Compound-Specific Isotope Analysis (CSIA) to track the fate and degradation of organic pollutants in the environment. enviro.wiki While not a direct application of this compound, the principles of CSIA highlight a future research avenue. By analyzing the isotopic signature of contaminants, scientists can determine their source and the extent to which they have been biodegraded. Future research could involve using this compound in controlled laboratory studies (microcosms) to simulate environmental conditions. By tracking the degradation of the labeled compound, researchers can precisely map the breakdown pathways and rates of o-cresol, providing critical data for developing and validating bioremediation strategies for cresol-contaminated sites. enviro.wiki
Expanding Scope in Mechanistic Organic and Biological Chemistry Research
In biological chemistry, this compound is already a valuable tool for studying metabolic pathways. The metabolism of toluene in humans proceeds through several steps, ultimately forming o-cresol, which is then conjugated and excreted. irsst.qc.cairsst.qc.ca Using this compound in conjunction with unlabeled toluene in metabolic studies allows researchers to precisely trace the formation and fate of the o-cresol metabolite, contributing to a more detailed understanding of xenobiotic metabolism. This is analogous to the use of deuterium-labeled cresols to investigate mechanisms of toxicity. canada.cacdc.gov
The application of this compound in mechanistic organic chemistry is a promising future direction. mnstate.edu Stable isotopes are powerful probes for elucidating reaction mechanisms. rushim.ru In any chemical reaction where o-cresol is a reactant, intermediate, or product, this compound can be used as a tracer. By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, chemists can follow the 13C-labeled carbon atoms through the reaction sequence. mnstate.eduscripps.edu This allows for the unambiguous determination of bond-forming and bond-breaking steps, the identification of transient intermediates, and the verification of proposed reaction pathways. This approach can provide definitive insights that would be difficult or impossible to obtain using conventional methods alone. chemistrydocs.com
Exploration of New Applications in Materials Science and Industrial Processes
The unlabeled form of o-cresol is an important monomer in the production of high-performance polymers, particularly o-cresol novolac resins. nih.govuj.ac.za These resins are widely used in the electronics industry as encapsulating materials and in photoresists due to their thermal stability and dielectric properties. The properties of these resins are highly dependent on their molecular structure, which is established during the polymerization process.
This compound presents a unique opportunity to study this polymerization process in detail. By incorporating this compound into the synthesis, researchers can use techniques like solid-state 13C-NMR to probe the structure of the resulting polymer. alemnis.com The 13C label acts as a spectroscopic marker, enabling the investigation of:
The precise way monomer units are linked together.
The degree of branching in the polymer chain.
The mechanism of cross-linking during the curing process.
The chemical changes that occur during thermal or chemical degradation of the resin.
This detailed structural information is invaluable for designing new resins with improved properties. sigmaaldrich.com
In industrial processes, o-cresol is a key intermediate in the synthesis of various products, including antioxidants, dyes, and pesticides. inchem.orgnih.gov Optimizing these syntheses to maximize yield and minimize by-products is a constant goal. This compound can be used as a tracer in pilot-scale studies to track the flow of the cresol (B1669610) molecule through a multi-step synthesis. This can help identify points of material loss and aid in the optimization of reaction conditions, leading to more efficient and sustainable industrial processes. chemcess.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing o-Cresol-<sup>13</sup>C6 and verifying its isotopic purity?
- Methodological Answer : Synthesis typically involves replacing all six carbon atoms in o-cresol with <sup>13</sup>C isotopes via precursor-directed biosynthesis or chemical synthesis using <sup>13</sup>C-labeled reagents. Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, where <sup>13</sup>C signals replace <sup>12</sup>C peaks, and mass spectrometry (MS) to quantify isotopic enrichment (>99% purity is standard). Cross-validation with high-resolution liquid chromatography-mass spectrometry (LC-MS) ensures minimal unlabeled contamination .
Q. How can researchers ensure the stability of o-Cresol-<sup>13</sup>C6 during storage and experimental use?
- Methodological Answer : Store the compound in inert, airtight containers under cryogenic conditions (-20°C) to prevent isotopic exchange or degradation. Pre-experiment stability tests should include repeated NMR or MS analyses after exposure to experimental conditions (e.g., pH, temperature) to confirm isotopic integrity. Use deuterated solvents in NMR studies to avoid proton exchange interference .
Advanced Research Questions
Q. What experimental designs are optimal for using o-Cresol-<sup>13</sup>C6 in metabolic flux analysis?
- Methodological Answer : Design pulse-chase experiments where o-Cresol-<sup>13</sup>C6 is introduced as a tracer into microbial or cellular systems. Use gas chromatography-mass spectrometry (GC-MS) or LC-MS to track <sup>13</sup>C incorporation into downstream metabolites. Computational tools like isotopomer spectral analysis (ISA) or flux balance analysis (FBA) can model metabolic pathways. Ensure controls include unlabeled o-cresol to distinguish tracer effects from natural isotopic abundance .
Q. How should researchers address contradictions in isotopic dilution effects when using o-Cresol-<sup>13</sup>C6 in environmental fate studies?
- Methodological Answer : Contradictions often arise from variable dilution rates in heterogeneous environmental matrices (e.g., soil vs. water). Mitigate this by conducting pilot studies to quantify dilution kinetics under site-specific conditions. Use parallel experiments with dual-labeled isotopes (e.g., <sup>13</sup>C and <sup>2</sup>H) to cross-validate degradation pathways. Statistical tools like mixed-effects models can account for spatial variability in dilution rates .
Q. What strategies optimize the use of o-Cresol-<sup>13</sup>C6 in cross-disciplinary studies, such as environmental chemistry and toxicology?
- Methodological Answer : Integrate isotopic tracing with omics approaches (e.g., metabolomics, proteomics) to link compound degradation to microbial gene expression. For toxicology, combine <sup>13</sup>C-labeled exposure assays with live-cell imaging to track cellular uptake and organelle-specific effects. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals with interdisciplinary standards .
Methodological Challenges and Solutions
Q. How can researchers validate the absence of isotopic interference in complex matrices when using o-Cresol-<sup>13</sup>C6?
- Methodological Answer : Perform spike-and-recovery experiments by adding known quantities of o-Cresol-<sup>13</sup>C6 to the matrix (e.g., serum, soil extracts) and quantify recovery rates via LC-MS/MS. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. For high-background noise, employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to enhance specificity .
Q. What computational tools are recommended for analyzing <sup>13</sup>C isotopic enrichment data from o-Cresol-<sup>13</sup>C6 experiments?
- Methodological Answer : Use open-source platforms like OpenFlux for metabolic flux analysis or XCMS Online for untargeted metabolomics. For kinetic modeling, tools like Berkeley Madonna or COPASI can simulate isotopic dilution dynamics. Always validate models with experimental replicates and report uncertainty intervals using bootstrapping or Monte Carlo methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
